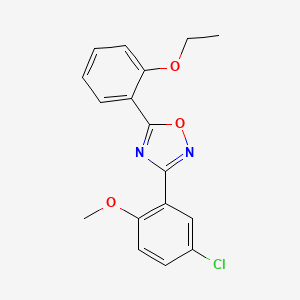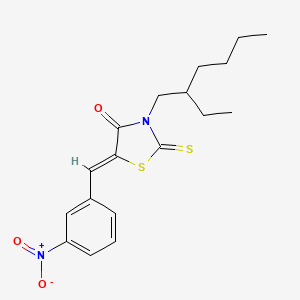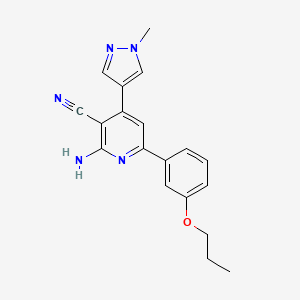![molecular formula C19H28N2O4 B5302135 1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5302135.png)
1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid, also known as DMXAA, is a small molecule compound that has been studied for its potential as an anti-cancer agent. DMXAA was first identified in the 1990s and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
作用機序
1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid works by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines can lead to the destruction of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to induce fever, hypotension, and vascular leakage. These effects are thought to be related to the activation of cytokine production.
実験室実験の利点と制限
One advantage of 1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid as an anti-cancer agent is its ability to activate the immune system and induce the production of cytokines, which can lead to the destruction of cancer cells. However, this compound has also been shown to have a number of side effects, including fever, hypotension, and vascular leakage. These side effects can limit its use in clinical settings.
将来の方向性
There are a number of potential future directions for research on 1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid. One area of interest is the development of more targeted therapies that can activate the immune system without causing the side effects associated with this compound. Another area of interest is the development of combination therapies that can enhance the anti-tumor activity of this compound. Overall, this compound remains an important area of research for its potential as an anti-cancer agent.
合成法
1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid can be synthesized using a multi-step process that involves the reaction of 2-methylphenol with diethylamine to form 4-(2-methylphenoxy)piperidine. This compound is then reacted with ethyl chloroacetate to form this compound.
科学的研究の応用
1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid has been studied extensively for its potential as an anti-cancer agent. In preclinical studies, this compound has been shown to have potent anti-tumor activity against a variety of cancer types, including lung, breast, and prostate cancer. This compound works by activating the immune system and inducing the production of cytokines, which can lead to the destruction of cancer cells.
特性
IUPAC Name |
1-[2-(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-4-20(5-2)14-17(22)21-12-10-19(11-13-21,18(23)24)25-16-9-7-6-8-15(16)3/h6-9H,4-5,10-14H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSHYUHUGGOOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1CCC(CC1)(C(=O)O)OC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-dimethyl-N-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-1,2-ethanediamine dihydrochloride](/img/structure/B5302059.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ylmethyl)propanamide](/img/structure/B5302064.png)

![1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5302073.png)
![1'-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5302084.png)



![(1R*,2R*,6S*,7S*)-4-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5302108.png)
![4-[4-(1-adamantyl)piperazin-1-yl]-N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B5302115.png)
![N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5302117.png)
![2-(3,4-dimethylphenyl)-4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5302127.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5302140.png)
![N-[1-(3,4-dimethylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5302147.png)